molecular formula C17H13Cl2N3O2 B14563173 2,4-Bis[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61959-24-8

2,4-Bis[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14563173
CAS No.: 61959-24-8
M. Wt: 362.2 g/mol
InChI Key: UOKRMIUIZKTXKJ-UHFFFAOYSA-N
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Description

2,4-Bis[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a complex organic compound characterized by its triazine ring structure and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 2-chlorobenzyl chloride with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazine ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties.

Scientific Research Applications

2,4-Bis[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Bis[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific triazine ring structure and the presence of chlorophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

61959-24-8

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

2,4-bis[(2-chlorophenyl)methyl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C17H13Cl2N3O2/c18-14-7-3-1-5-12(14)10-21-16(23)9-20-22(17(21)24)11-13-6-2-4-8-15(13)19/h1-9H,10-11H2

InChI Key

UOKRMIUIZKTXKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=NN(C2=O)CC3=CC=CC=C3Cl)Cl

Origin of Product

United States

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